2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole can be achieved through a multi-step process involving the following key steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 4-(3-methylphenoxy)butyl bromide in the presence of a strong base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzodiazole nitrogen using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with benzodiazole receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as benzodiazole receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The compound may act as an agonist or antagonist, depending on the specific receptor and context.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-[4-(2-methylphenoxy)butyl]-1H-1,3-benzodiazole
- 2-methyl-1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazole
- 2-methyl-1-[4-(3-chlorophenoxy)butyl]-1H-1,3-benzodiazole
Uniqueness
2-methyl-1-[4-(3-methylphenoxy)butyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methylphenoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
IUPAC Name |
2-methyl-1-[4-(3-methylphenoxy)butyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-7-9-17(14-15)22-13-6-5-12-21-16(2)20-18-10-3-4-11-19(18)21/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNYGAPKJGWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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